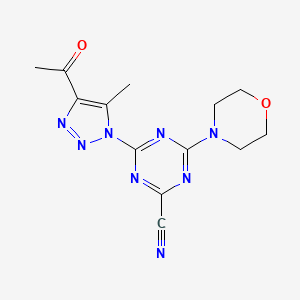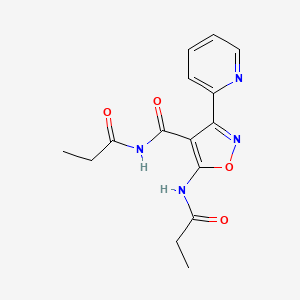
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
Overview
Description
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of imidazole and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is not fully understood. However, it has been reported that N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide inhibits the activity of certain enzymes and receptors, leading to its anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has also been shown to inhibit the activity of certain kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to exhibit anti-tumor effects by inhibiting the activity of certain kinases involved in cell proliferation and survival. Additionally, N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to exhibit anti-microbial effects by inhibiting the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide are still under investigation.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its potent activity against various targets, making it a useful tool compound for biochemical and physiological studies. Another advantage is its relatively easy synthesis, allowing for large-scale production. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several potential future directions for research. One direction is the development of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the elucidation of the mechanism of action of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide against various targets, leading to the development of more potent and selective compounds. Additionally, N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide can be used as a tool compound for the study of certain enzymes and receptors involved in disease pathology.
Scientific Research Applications
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been studied extensively in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been used as a tool compound in biochemical and physiological studies to elucidate the mechanism of action of certain enzymes and receptors.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-5-nitroimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c1-15-6-13-10(16(18)19)9(15)11(17)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPZHZPYPVYKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B4329527.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B4329528.png)
![3-amino-2-butyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4329538.png)

![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(2-methoxyethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329553.png)
![ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329556.png)
![9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4329564.png)

![9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329577.png)
![7-bromo-3-(3-chlorophenyl)-9a-ethoxy[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329580.png)
![9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329584.png)
![7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329587.png)
![5-[4-(cyclopentyloxy)-3-methoxybenzylidene]-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4329599.png)
![1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B4329603.png)